molecular formula C15H16N2 B172199 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine CAS No. 127168-70-1

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

Cat. No. B172199
M. Wt: 224.3 g/mol
InChI Key: APHDKXQNTZQBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is a chemical compound with the molecular formula C15H16N2 . It has a molecular weight of 224.3 . The compound is yellow to brown in solid form .


Molecular Structure Analysis

The InChI code for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is 1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine has a molecular weight of 224.3 . It is yellow to brown in solid form .

Scientific Research Applications

  • Antiviral Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess antiviral activity .
    • Method : Compounds such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anticancer Activity

    • Field : Oncology
    • Application : Some indole derivatives have shown strong cytotoxicity against human cancer cell lines .
    • Method : Compounds were synthesized and evaluated for their cytotoxicity against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) .
    • Results : Five compounds, including 3c, 3e, 5c, 5e, and 5g, exhibited strong cytotoxicity (IC50 values in the range of 0.65–7.17 µM). Compound 5g was the most potent one with IC50 values as low as 0.65 μM, even more potent than adriamycin, a positive control .
  • Synthesis of Benzyl Ethers and Esters
    • Field : Organic Chemistry
    • Application : 2-Benzyloxypyridine is used as a reagent for the synthesis of benzyl ethers and esters .
    • Method : A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .
    • Results : This method provides a convenient way to prepare benzyl ethers and esters .
  • Synthesis of Benzyl Ethers and Esters
    • Field : Organic Chemistry
    • Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
    • Method : A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .
    • Results : This method provides a convenient way to prepare benzyl ethers and esters .

properties

IUPAC Name

2-benzyl-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHDKXQNTZQBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390167
Record name 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine

CAS RN

127168-70-1
Record name 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.0 g of 2-benzyl-5-nitroisoindoline prepared in Reference Example 2-(2) was dissolved in 40 ml of methanol and 800 mg of 10% palladium on carbon was added to the solution. The catalytic hydrogenation was performed for 32 hours at room temperature and under atmospheric pressure. After removing the catalyst by filtration, the filtrate was concentrated to obtain 2.88 g of 2-benzyl-5-aminoisoindoline.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
catalyst
Reaction Step Three

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